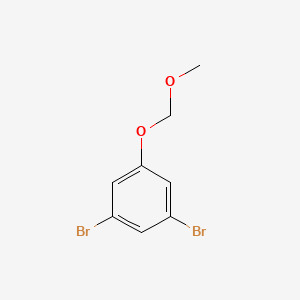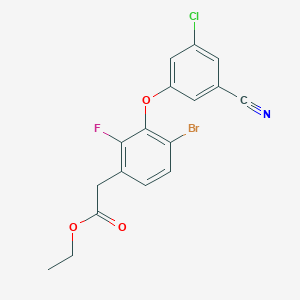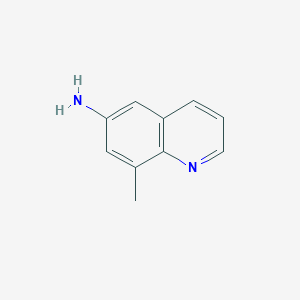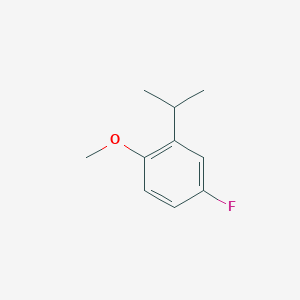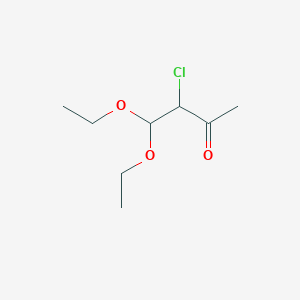
3-Chloro-4,4-diethoxybutan-2-one
Übersicht
Beschreibung
3-Chloro-4,4-diethoxybutan-2-one is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular weight of 206.67 g/mol. The compound is also known as Chloralodol and is used in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4,4-diethoxybutan-2-one is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form new compounds. The compound is also known to undergo Michael addition reactions, which are used in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-4,4-diethoxybutan-2-one are not well studied. However, the compound is known to be relatively stable and does not undergo significant degradation under normal laboratory conditions. The compound is also known to be relatively non-toxic and does not pose significant health risks to researchers working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-4,4-diethoxybutan-2-one in lab experiments is its versatility. The compound can be used in various research applications, and it is relatively easy to synthesize. Additionally, the compound is stable and non-toxic, making it safe to handle in the laboratory. However, one of the limitations of using 3-Chloro-4,4-diethoxybutan-2-one is that it is relatively expensive compared to other commonly used reagents.
Zukünftige Richtungen
There are many future directions for the use of 3-Chloro-4,4-diethoxybutan-2-one in scientific research. One potential area of research is the synthesis of new chiral auxiliaries and their use in asymmetric synthesis. Another potential area of research is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the synthesis of new pyridine derivatives with potential pharmaceutical applications.
Conclusion:
In conclusion, 3-Chloro-4,4-diethoxybutan-2-one is a versatile compound that is widely used in scientific research. It is used as a precursor in the synthesis of other compounds and is also used as a reagent in the synthesis of heterocyclic compounds. The compound is relatively stable and non-toxic, making it safe to handle in the laboratory. There are many future directions for the use of 3-Chloro-4,4-diethoxybutan-2-one in scientific research, including the synthesis of new chiral auxiliaries and heterocyclic compounds with potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,4-diethoxybutan-2-one is a versatile compound that is used in various scientific research applications. It is used as a precursor in the synthesis of other compounds, such as pyridine derivatives, which are used in the pharmaceutical industry. The compound is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. Additionally, 3-Chloro-4,4-diethoxybutan-2-one is used as a reagent in the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-chloro-4,4-diethoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-4-11-8(12-5-2)7(9)6(3)10/h7-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGLYDWUQQPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)C)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,4-diethoxybutan-2-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)
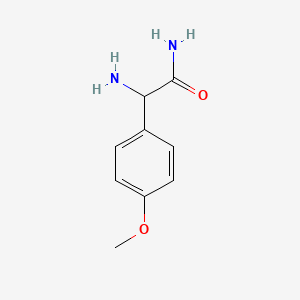
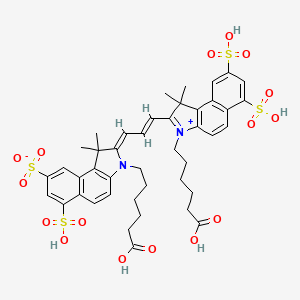
![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)
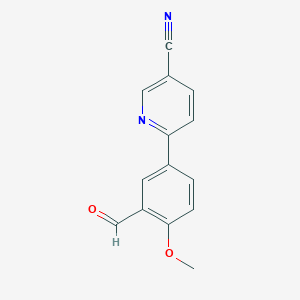
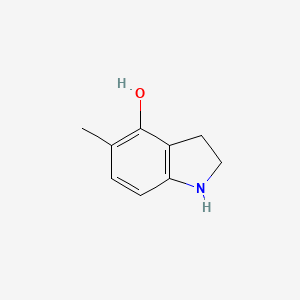

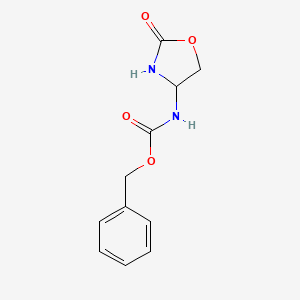
![2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B3283610.png)
